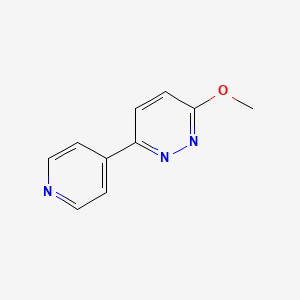

3-Methoxy-6-(pyridin-4-yl)pyridazine

Description

Contextualization within Pyridazine (B1198779) and Pyridine (B92270) Heterocyclic Chemistry Research

The molecular architecture of 3-Methoxy-6-(pyridin-4-yl)pyridazine features two distinct nitrogen-containing aromatic rings: a pyridazine ring and a pyridine ring. Pyridazine is a six-membered heterocycle with two adjacent nitrogen atoms, a structural feature that renders it electron-deficient. liberty.edu This electron deficiency influences its chemical reactivity and its interactions with biological targets. liberty.edu Pyridine, another six-membered heterocycle but with a single nitrogen atom, is a common motif in both natural products and synthetic compounds and is known to improve the solubility and pharmacokinetic properties of molecules. ajrconline.orgnih.gov

The combination of these two heterocyclic systems in one molecule creates a unique scaffold. The methoxy (B1213986) group (-OCH3) at the 3-position of the pyridazine ring and the pyridin-4-yl group at the 6-position are key substituents that modulate the compound's electronic properties, three-dimensional shape, and potential for intermolecular interactions. Research into such substituted pyridazines is part of a broader effort to explore the vast chemical space of heterocyclic compounds. wiley.com The synthesis of functionalized pyridazines is an active area of organic chemistry, with various methods being developed to create diverse derivatives. organic-chemistry.org

Rationale for Scholarly Investigation of Substituted Pyridazines

The scientific interest in substituted pyridazines, including compounds like this compound, is driven by the diverse biological activities exhibited by this class of molecules. sarpublication.comresearchgate.netrjptonline.org The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a wide spectrum of pharmacological properties. nih.govresearchgate.net These activities are attributed to the ability of the pyridazine ring to be easily functionalized at various positions, allowing for the fine-tuning of its biological effects. researchgate.netrjptonline.org

Researchers investigate substituted pyridazines for their potential applications in various therapeutic areas. The pyridazine framework is a core component of numerous compounds with demonstrated activities, including but not limited to:

Anticancer nih.govresearchgate.net

Anti-inflammatory sarpublication.comresearchgate.net

Antimicrobial sarpublication.comresearchgate.net

Antihypertensive nih.govscholarsresearchlibrary.com

Anticonvulsant researchgate.netnih.gov

The ease of synthesis and the potential for developing novel bioactive compounds make substituted pyridazines an attractive area of study for medicinal chemists. researchgate.net The ability to modify the substituents on the pyridazine ring allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for the rational design of new drugs. nih.gov

Overview of Contemporary Academic Research Domains for the Compound and Related Scaffolds

The research landscape for this compound and related pyridazine-containing scaffolds is multifaceted, spanning medicinal chemistry, materials science, and organic synthesis. evitachem.com

In medicinal chemistry , the primary focus is on the discovery of new therapeutic agents. The pyridazine scaffold is being explored for its potential to yield inhibitors of various enzymes and receptors implicated in disease. researchgate.netnih.gov For instance, pyridazine derivatives have been investigated as inhibitors of protein kinases, which are key targets in cancer therapy. researchgate.netscirp.org The hybridization of the pyridazine ring with other pharmacophoric groups is a common strategy to enhance biological activity. acs.org

Table 1: Examples of Research on Biologically Active Pyridazine Scaffolds

| Research Area | Target/Activity | Example Scaffold/Derivative | Reference(s) |

|---|---|---|---|

| Anticancer | c-Met/Pim-1 Kinase Inhibition | Triazolo[4,3-b]pyridazine derivatives | rsc.org |

| Anticancer | JNK1 Pathway Inhibition | 3,6-Disubstituted pyridazine derivatives | acs.org |

| Anticancer | Estrogen Receptor Alpha (ERα) Inhibition | Phosphoryl-substituted steroidal pyridazines | rsc.org |

| Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibition | Pyrazolo[3,4-b]pyridine derivatives | acs.org |

| Neurological Disorders | Muscarinic Acetylcholine Receptor M4 (M4) PET Imaging | Pyrazol-4-yl-pyridine derivatives | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition | Licofelone (indolizine scaffold) | acs.org |

In materials science , pyridazine-based compounds are being investigated for their potential use in the development of novel materials with unique electronic and optical properties. evitachem.com The electron-deficient nature of the pyridazine ring makes it an interesting component for creating organic semiconductors and other functional materials. liberty.edu

In the field of organic synthesis , the development of new and efficient methods for constructing the pyridazine ring and its derivatives is an ongoing area of research. organic-chemistry.org This includes the exploration of novel catalytic systems and reaction pathways to access a wider range of substituted pyridazines. organic-chemistry.orgacs.org The ability to synthesize these complex molecules efficiently is crucial for their further investigation in other scientific disciplines. liberty.edu

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYUNCIPGYPZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630547 | |

| Record name | 3-Methoxy-6-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869852-08-4 | |

| Record name | 3-Methoxy-6-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Derivatization of 3 Methoxy 6 Pyridin 4 Yl Pyridazine

Strategic Retrosynthesis and Precursor Identification for 3-Methoxy-6-(pyridin-4-yl)pyridazine

A logical retrosynthetic analysis of the target molecule, this compound, identifies the carbon-carbon bond between the pyridazine (B1198779) and pyridine (B92270) rings as the key disconnection point. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. dergipark.org.tr This approach leads to two primary precursors: a halogenated 6-methoxypyridazine and a pyridine-containing organometallic reagent, or vice versa.

The most common and practical precursors for this strategy are 3-halo-6-methoxypyridazine (where the halogen is typically chlorine or bromine) and pyridine-4-boronic acid . The synthesis of 3-chloro-6-methoxypyridazine (B157567) can be achieved from the commercially available 3,6-dichloropyridazine (B152260) through a nucleophilic substitution with sodium methoxide (B1231860). Pyridine-4-boronic acid is also a commercially available reagent. This retrosynthetic pathway is often favored due to the accessibility and stability of the boronic acid.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. These reactions offer a high degree of functional group tolerance and efficiency.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. researchgate.net

For the synthesis of this compound, the key reaction would be the coupling of 3-chloro-6-methoxypyridazine with pyridine-4-boronic acid . Research on the Suzuki coupling of 3-chloro-6-methoxypyridazine with various arylboronic acids has established effective reaction conditions. thieme-connect.com A well-documented protocol involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst in the presence of an aqueous sodium carbonate solution and a solvent such as toluene, with heating. thieme-connect.com Given the successful application of these conditions for a range of phenylboronic acids, a similar approach is highly viable for coupling with pyridine-4-boronic acid. thieme-connect.commdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product |

| 3-Chloro-6-methoxypyridazine | Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 110 °C, 20h | This compound |

| 3-Bromo-6-methoxypyridazine | Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | Reflux | This compound |

This table presents plausible reaction conditions based on analogous Suzuki-Miyaura couplings of halo-pyridazines with arylboronic acids. thieme-connect.com

Stille Coupling Methods

The Stille coupling reaction provides an alternative pathway for the formation of the C-C bond by coupling an organohalide with an organotin compound. This method is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannane reagents.

In this context, this compound could be synthesized by reacting 3-halo-6-methoxypyridazine with 4-(tributylstannyl)pyridine . The reaction is catalyzed by a palladium(0) complex, often in a non-polar aprotic solvent like dioxane or toluene. While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.

Sonogashira Reaction Applications

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). While not a direct route to this compound, it could be employed in a two-step sequence.

First, 3-halo-6-methoxypyridazine could be coupled with a protected acetylene, such as trimethylsilylacetylene, under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base). Subsequent deprotection and a Cadiot-Chodkiewicz coupling or a related cyclization/addition reaction with a suitable pyridine precursor could then yield the target structure. This multi-step approach is less direct than Suzuki or Stille couplings.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction does not form the core C-C bond of this compound, it is a crucial methodology for derivatizing the pyridazine core. For instance, if the starting material was 3-amino-6-chloropyridazine (B20888) , it could first undergo a Suzuki coupling to form 3-amino-6-(pyridin-4-yl)pyridazine. The resulting amino group could then be further functionalized. Alternatively, a precursor like 3-chloro-6-(pyridin-4-yl)pyridazine could undergo a Buchwald-Hartwig amination with various amines to introduce a range of amino substituents at the 3-position, demonstrating the synthetic utility of this reaction in creating analogues.

Nucleophilic Substitution and Amination Reactions on the Pyridazine Core

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group like a halogen is present at an activated position.

The synthesis of this compound can be envisioned starting from 3,6-dichloropyridazine . A selective nucleophilic substitution with sodium methoxide can yield 3-chloro-6-methoxypyridazine . This intermediate is then primed for a subsequent cross-coupling reaction as described above.

Photochemical and Electrochemical Approaches to Pyridazine Functionalization

Photochemical Functionalization:

Photochemical reactions offer unique pathways for the functionalization of heterocyclic compounds, often proceeding under mild conditions and enabling transformations that are difficult to achieve through traditional thermal methods. While specific photochemical studies on this compound are not extensively documented, the reactivity of related pyridazine systems provides valuable insights into potential transformations.

Photolysis of pyridazine derivatives can lead to a variety of outcomes, including valence isomerization, ring-opening, and substitution reactions. For instance, the irradiation of azido-substituted pyridazines is known to generate highly reactive nitrene intermediates. These nitrenes can then undergo intramolecular cyclization or react with the solvent to introduce new functional groups. tsijournals.com A study on 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine demonstrated that irradiation in different solvents leads to either ring-opening to form substituted pyridazine derivatives or reaction with the solvent to yield anilinopyrazolopyridazines. researchgate.net

Another relevant photochemical transformation is the reaction of pyridazine N-oxides. Irradiation of pyridazine N-oxides in methanol (B129727) has been shown to result in hydroxymethylation of the pyridazine ring, alongside deoxygenation. rsc.org This suggests that the pyridazine core of this compound, if converted to its N-oxide, could potentially undergo similar C-H functionalization.

Radical functionalization is another key area of photochemical synthesis. The generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions under photochemical conditions allows for effective coupling with allylic radicals, leading to C4-functionalized pyridines. acs.org This type of reactivity could be explored for the pyridin-4-yl moiety of the target compound.

Table 1: Examples of Photochemical Functionalization of Pyridazine Derivatives

| Starting Material | Reaction Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | Irradiation in methanol | Ring-opened pyridazine derivative | Not specified | researchgate.net |

| 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | Irradiation in toluene | 3-(p-Tolylanilino)-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | Not specified | researchgate.net |

| 3,6-Dichloropyridazine N-oxide | Irradiation in methanol | 6-Chloro-5-hydroxymethyl-3-methylpyridazine and 3,6-dichloropyridazine | Not specified | rsc.org |

| N-Allylpyridinium salt | Visible light, dithiophosphoric acid catalyst, 2,4,6-collidine | C4-Allylated pyridine | 67% | acs.org |

Electrochemical Approaches:

Electrochemical methods provide a powerful tool for the functionalization of organic molecules by enabling redox reactions under controlled conditions, often avoiding the use of harsh chemical reagents. The electrochemical behavior of pyridazine derivatives has been studied, revealing pathways for both reduction and oxidation that can be harnessed for synthetic purposes. peacta.org

The reduction of pyridazine derivatives typically involves the sequential transfer of electrons to the heterocyclic ring. For chloropyridazines, this can lead to the cleavage of carbon-halogen bonds, generating pyridazine radicals or anions that can be trapped by electrophiles. peacta.org The electrochemical reduction of 3,6-dichloropyridazine, for example, shows three cathodic waves corresponding to the sequential cleavage of the C-Cl bonds and the reduction of the pyridazine ring itself. electrochemsci.org This suggests that for a molecule like 3-Methoxy-6-chloro-pyridazine, a potential precursor to our target compound, selective electrochemical reduction could be a viable strategy for introducing new substituents.

The electrochemical oxidation of pyridines can lead to the formation of N-arylpyridinium ions, which can then react with nucleophiles. acs.org This strategy has been used for the C-H amination of aromatic compounds. While this has been primarily demonstrated on pyridine itself, the pyridin-4-yl moiety in this compound could potentially undergo similar activation.

The electrochemical behavior is highly dependent on the substituents present on the pyridazine ring. Electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like pyridinyl will influence the reduction and oxidation potentials, thus affecting the feasibility and selectivity of electrochemical transformations. peacta.org

Table 2: Electrochemical Behavior of Substituted Pyridazines

| Compound | Electrochemical Method | Observation | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Cyclic Voltammetry | Three cathodic waves (C-Cl bond cleavage and ring reduction) | electrochemsci.org |

| 3-Chloro-6-substituted pyridazines | Cyclic Voltammetry | Two cathodic waves (C-Cl bond cleavage and ring reduction) | peacta.org |

| Pyridine | Electrochemical Oxidation in presence of an amine | Formation of N-arylpyridinium ion, leading to C-H amination | acs.org |

Green Chemistry Principles Applied to the Synthesis of Pyridazine Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of pyridazine derivatives is an active area of research, with a focus on improving efficiency and reducing environmental impact.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. asianpubs.orgmdpi.com The synthesis of substituted pyridazines is particularly amenable to microwave irradiation.

For example, the Suzuki cross-coupling reaction of 3-amino-6-chloropyridazine with various boronic acids has been efficiently carried out under microwave conditions to produce 3-amino-6-arylpyridazines. rsc.org Similarly, microwave irradiation has been used to promote the selective amination of 3,6-dichloropyridazine. rsc.org These examples highlight the potential for using microwave technology in the synthesis of this compound and its derivatives, likely starting from a chlorinated pyridazine precursor.

Solvent-Free and Alternative Solvents:

The use of volatile organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing solvent-free reaction conditions or using environmentally benign solvents is a key goal of green chemistry. Solvent-free synthesis of 3,4,6-triarylpyridazines has been achieved using a recyclable catalyst (potassium hydroxide (B78521) on alumina) under microwave irradiation. mdpi.com

Ionic liquids and deep eutectic solvents are also being explored as green reaction media for the synthesis of heterocyclic compounds, offering advantages such as low volatility, high thermal stability, and recyclability. While specific examples for this compound are not yet prevalent, the general success of these solvents in heterocyclic synthesis suggests their potential applicability. researchgate.net

Table 3: Green Synthesis Approaches for Pyridazine Derivatives

| Reaction Type | Green Method | Key Advantages | Example Substrate(s) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Microwave-Assisted | Reduced reaction time, high yield | 3-Amino-6-chloropyridazine and arylboronic acids | rsc.org |

| Amination | Microwave-Assisted | Rapid reaction, good yield | 3,6-Dichloropyridazine | rsc.org |

| Multicomponent Reaction | Solvent-Free, Microwave-Assisted | High efficiency, recyclable catalyst | 1,2-Dicarbonyls, active methylene (B1212753) compounds, hydrazine (B178648) | mdpi.com |

| Diels-Alder Reaction | Use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) as solvent | Significant reaction facilitation | 1,2,4,5-Tetrazines and alkynes | oup.com |

Stereoselective Synthesis of Pyridazine Scaffolds (if applicable to specific derivatives)

The introduction of chirality into pyridazine-containing molecules is of great interest, particularly for applications in medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry. While this compound itself is achiral, derivatization of the pyridazine or pyridine rings can introduce stereocenters, making stereoselective synthesis a crucial consideration.

Use of Chiral Auxiliaries and Catalysts:

One common strategy for stereoselective synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, chiral pyridazine derivatives have been synthesized by reacting 3,6-diformylpyridazine with chiral building blocks like methyl lactamate. researchgate.net The synthesis of chiral 1,4-dihydropyridines, which share some structural similarities with pyridazine derivatives, has been achieved using a chiral β-ketoester derived from a protected glycerol (B35011) moiety. nih.gov

Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis. Chiral ligands can be used to modify metal catalysts, enabling enantioselective transformations. While specific examples for the direct asymmetric functionalization of this compound are limited, the principles are well-established for other heterocyclic systems.

Chiral Resolution:

Table 4: Approaches to Stereoselective Synthesis and Separation of Pyridazine Derivatives

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a reaction. | Synthesis of chiral N,N′-bis(squaryl)-3,6-pyridazinylene bis(methylamine) from 3,6-diformylpyridazine and methyl lactamate. | researchgate.net |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Resolution of 4,5-disubstituted 3(2H)-pyridazinone enantiomers on Chiralcel OJ and OF columns. | nih.gov |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Attempted resolution of a 1,4-dihydropyridine (B1200194) carboxylic acid derivative with cinchonidine. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 3 Methoxy 6 Pyridin 4 Yl Pyridazine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination (HPLC-MS, MS/MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Methoxy-6-(pyridin-4-yl)pyridazine, analysis via techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be performed.

The elemental composition of the title compound is C10H9N3O. bldpharm.com The expected monoisotopic mass is 187.0746 g/mol . HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with an expected m/z of 188.0818. The observation of this ion within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the predicted elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to characteristic fragmentation patterns. The primary fragmentation pathways for this compound are expected to involve the cleavage of the methoxy (B1213986) group and fragmentation of the heterocyclic rings, as detailed in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C10H10N3O⁺ | 188.0818 | Parent Ion |

| [M-CH3]⁺ | C9H7N3O⁺ | 173.0584 | Loss of methyl radical from methoxy group |

| [M-OCH3]⁺ | C9H7N3⁺ | 157.0662 | Loss of methoxy radical |

| [C5H4N]⁺ | C5H4N⁺ | 78.0344 | Cleavage yielding pyridyl cation |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound. nih.gov

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the methoxy group and the aromatic protons on the pyridazine (B1198779) and pyridine (B92270) rings. The pyridine ring protons typically appear as two sets of doublets due to the symmetrical substitution at the 4-position. The pyridazine protons also appear as doublets, coupled to each other.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The spectrum would show ten distinct carbon signals, including the methoxy carbon, and carbons of the two heterocyclic rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the methoxy substituent. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | J (Hz) | Predicted ¹³C δ (ppm) |

| -OCH₃ | C, H | 4.15 | s | - | 54.5 |

| 3 | C | - | - | - | 163.0 |

| 4 | C, H | 7.30 | d | 9.2 | 120.5 |

| 5 | C, H | 7.95 | d | 9.2 | 129.0 |

| 6 | C | - | - | - | 155.0 |

| 2' / 6' | C, H | 8.80 | d | 6.0 | 151.0 |

| 3' / 5' | C, H | 8.05 | d | 6.0 | 122.0 |

| 4' | C | - | - | - | 145.0 |

| Predicted values are based on analogous pyridazine and pyridine systems. researchgate.netflinders.edu.au |

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for definitive structural confirmation by revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For the title compound, COSY spectra would show a clear correlation between the H4 and H5 protons of the pyridazine ring and between the H2'/H6' and H3'/H5' protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is critical for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the methoxy protons (-OCH₃) to the C3 carbon of the pyridazine ring, and correlations between the pyridine protons (H2'/H6' or H3'/H5') and the C6 carbon of the pyridazine ring, confirming the connectivity of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the pyridazine H5 proton and the pyridine H3'/H5' protons, indicating their spatial proximity and helping to define the dihedral angle between the two rings.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H4 ↔ H5; H2'/H6' ↔ H3'/H5' | Proton coupling networks within each ring |

| HSQC | ¹H ↔ ¹³C (¹J) | H4 ↔ C4; H5 ↔ C5; H2'/H6' ↔ C2'/C6', etc. | Direct C-H attachments |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | -OCH₃ ↔ C3; H5 ↔ C3, C6; H3'/H5' ↔ C4', C6 | Connectivity of molecular fragments |

| NOESY | ¹H ↔ ¹H (space) | H5 ↔ H3'/H5' | Spatial proximity and conformation |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their crystalline or amorphous solid forms. rsc.org While solution NMR provides data on the averaged structure, ssNMR can distinguish between different polymorphs, solvates, or co-crystals by probing the local environment of each nucleus in the solid lattice.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be particularly informative. The ¹³C chemical shifts in the solid state can differ from those in solution due to crystal packing effects. The presence of multiple, well-resolved signals for a single carbon site in the molecule could indicate the existence of crystallographically inequivalent molecules within the unit cell or the presence of polymorphism. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the chemical shifts.

X-ray Crystallography for Definitive Solid-State Structural Determination

Based on related structures, the two aromatic rings are expected to be nearly coplanar to maximize conjugation, though some twisting may occur due to steric hindrance. The crystal packing is likely to be governed by weak intermolecular interactions, such as C-H···N hydrogen bonds (involving the pyridine or pyridazine nitrogen atoms as acceptors) and potential π–π stacking between the electron-deficient pyridine ring and the pyridazine ring of adjacent molecules. iucr.org These interactions dictate the supramolecular architecture of the compound in its crystalline form.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Expected Value |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a, b, c (Å) | Unit cell dimensions | a ≈ 8.5, b ≈ 5.9, c ≈ 16.2 |

| β (°) | Unit cell angle | ≈ 95° |

| Z | Molecules per unit cell | 4 |

| C(6)-C(4') Bond Length (Å) | Inter-ring bond distance | ≈ 1.48 Å |

| Pyridazine-Pyridine Dihedral Angle (°) | Twist between the two rings | < 15° |

| Intermolecular Interactions | Dominant packing forces | C-H···N hydrogen bonds, π–π stacking |

| Values are hypothetical, based on analysis of similar heterocyclic crystal structures. mdpi.comresearchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are complementary and probe the vibrational modes of the molecular framework.

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to its structural features. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, various C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and the N-N stretch of the pyridazine ring. The methoxy group would be identifiable by its C-H stretching vibrations around 2850-2950 cm⁻¹ and characteristic C-O stretching bands. The positions of these bands can provide insights into the electronic structure and conformation of the molecule. researchgate.net

Table 5: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3100 - 3000 | Aromatic C-H Stretch | FTIR, Raman |

| 2950 - 2840 | Methoxy C-H Stretch | FTIR, Raman |

| 1610 - 1580 | Pyridine Ring Stretch (νC=C, νC=N) | FTIR, Raman |

| 1570 - 1540 | Pyridazine Ring Stretch (νC=C, νC=N) | FTIR, Raman |

| ~1250 | Asymmetric C-O-C Stretch (Methoxy) | FTIR |

| ~1040 | Symmetric C-O-C Stretch (Methoxy) | FTIR |

| 850 - 800 | Pyridine Ring Bend (p-substituted) | FTIR |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for the analysis of chiral molecules. wikipedia.org These methods are essential for determining the three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, and for studying the conformational changes of optically active compounds. wikipedia.orgyoutube.com While there is no specific literature detailing the chiroptical properties of this compound, the principles of CD and ORD would be applicable to its chiral derivatives.

A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org Although this compound itself is not chiral, the introduction of a chiral center or an element of planar or axial chirality would render its derivatives optically active and thus suitable for analysis by chiroptical methods. For instance, the substitution of the pyridazine or pyridine ring with a chiral group, or the creation of a stereocenter in a side chain, would lead to enantiomeric pairs that could be distinguished by CD and ORD spectroscopy.

The fundamental principle behind these techniques lies in the differential interaction of chiral molecules with left and right circularly polarized light.

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. | Provides information about the absolute configuration and conformation of chiral molecules. It is particularly sensitive to the stereochemistry of chromophore-containing compounds. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgyoutube.com | Also used to determine absolute configuration and study conformational changes. ORD and CD are related phenomena (known as the Cotton effect) and can often provide complementary information. |

In the context of pyridazine derivatives, chiroptical spectroscopy has been successfully employed to elucidate stereochemical features. For example, studies on pyridazino[4,5-b]cholestenes, which are chiral compounds incorporating a pyridazine ring, have utilized Circular Dichroism to analyze their electronic transitions and stereochemistry. capes.gov.br Such studies demonstrate the utility of CD spectroscopy in characterizing the spatial arrangement of complex pyridazine-containing molecules. capes.gov.br

The development of chiral derivatives of this compound could be of interest in fields such as medicinal chemistry, where the chirality of a molecule can significantly influence its biological activity. Should such chiral derivatives be synthesized, CD and ORD spectroscopy would be indispensable tools for their stereochemical characterization.

Theoretical and Computational Investigations of 3 Methoxy 6 Pyridin 4 Yl Pyridazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Theoretical calculations, often employing methods like B3LYP, are used to determine these values. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer within the molecule is a fundamental aspect of its chemical behavior. nih.gov For similar heterocyclic systems, the HOMO-LUMO gap has been shown to be a significant parameter in understanding their electronic transitions and reactivity.

| Compound/Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (B3LYP/6-31G**) | -6.2 | -1.5 | 4.7 |

The distribution of HOMO and LUMO across the molecular structure reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In pyridazine (B1198779) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. By calculating the potential energy surface, researchers can identify the most stable conformers. rsc.org

For molecules with rotatable bonds, such as the one connecting the pyridazine and pyridine (B92270) rings in 3-Methoxy-6-(pyridin-4-yl)pyridazine, multiple conformers can exist. DFT calculations can determine the energy barriers to rotation and the population of each conformer at a given temperature. researchgate.net For instance, in related bi-aryl systems, the planarity or twisting between the rings significantly impacts the electronic and photophysical properties. Studies on similar structures have shown that different conformers can be isolated and their structures confirmed by comparing experimental NMR data with calculated values. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental data.

NMR Shielding: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. rsc.orgnih.gov These theoretical values can be correlated with experimental spectra to confirm the structure of a synthesized compound. rsc.orgepstem.net By comparing the calculated shielding tensors with experimental chemical shifts, a high degree of accuracy can be achieved, aiding in the assignment of complex spectra. researchgate.netepstem.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. rsc.orgchemrxiv.org This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). mdpi.comresearchgate.net For similar heterocyclic compounds, TD-DFT has been successfully used to interpret experimental UV-Vis spectra and understand the nature of the electronic excitations. rsc.orgresearchgate.net The calculated spectra can predict how substitutions on the aromatic rings will affect the color and photophysical properties of the compound. chemrxiv.org

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Heterocyclic Compound Note: This table is illustrative and based on data for other heterocyclic systems, as specific data for this compound was not found.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | 7.85 | 7.82 |

DFT calculations can also be used to predict the reactivity of different sites within a molecule. Reactivity indices, such as Fukui functions, identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. These indices are derived from the change in electron density upon the addition or removal of an electron.

The Fukui function helps in understanding the local reactivity of a molecule, which is crucial for predicting the outcome of chemical reactions. For related pyrazole (B372694) derivatives, local reactivity descriptors have been used to identify specific carbon atoms as being highly susceptible to nucleophilic attack. rsc.org

Molecular Dynamics (MD) Simulations of the Compound and its Complexes

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules and their interactions with other molecules, such as proteins or other biological targets. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the system evolves over time.

MD simulations are particularly valuable in drug discovery and materials science for understanding how a ligand, such as this compound, interacts with a target protein or forms stable complexes. strath.ac.uk

By placing the ligand in the binding site of a target protein, MD simulations can reveal:

Dynamic Stability: The stability of the ligand-protein complex over time can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable complex will show relatively small fluctuations in RMSD.

Binding Modes: Simulations can explore different binding poses of the ligand and identify the most stable and frequently observed interactions. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. researchgate.net

Conformational Changes: Both the ligand and the target protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic picture of the binding process.

For example, in studies of similar kinase inhibitors, molecular modeling and dynamics simulations have been used to understand the binding mode and to explain the structure-activity relationships (SAR) observed in a series of compounds. nih.gov These simulations can reveal why certain substitutions on the ligand enhance or diminish its inhibitory potency. nih.gov

Solvent Effects and Hydration Shell Dynamics

The behavior of a molecule in solution is significantly influenced by its interaction with the surrounding solvent molecules. For pyridazine derivatives like this compound, computational studies are crucial for understanding these solvent effects and the dynamics of the hydration shell.

Research on the parent pyridazine molecule in aqueous solution using a combination of ab initio molecular dynamics (AIMD) and spectroscopic calculations has shown that both electrostatic interactions and the fluctuation of solvent configurations can alter the solute's excitation energies compared to the gas phase. nih.gov These changes are observable as shifts and broadening of peaks in absorption spectra. nih.gov To accurately model this, computational approaches often combine explicit models for the local solvation structure with implicit models, like the conductor-like screening model (COSMO), for long-range solvent effects. nih.govacs.org This hybrid approach has been successful in reproducing experimental ultraviolet and X-ray absorption spectra of pyridazine in water. nih.gov

Molecular dynamics simulations have also been employed to investigate the organization and dynamics of water molecules around pyridine, a structural component of the target molecule. researchgate.net These studies reveal that the pyridine ring strongly interacts with water, inducing specific orientational behavior of water molecules at the C-H periphery and around the nitrogen atom. researchgate.net Even at elevated temperatures and pressures, the preferential orientations of water in different regions of the hydration shell are maintained. researchgate.net The dynamics of these water molecules can vary, with faster movement observed in the axial regions compared to the equatorial region of the pyridine ring. researchgate.net

Furthermore, studies on the hydration shells of biomolecules have shown that the first hydration layer typically has a higher mass density than bulk water. nih.gov The influence of a biomolecule on the dynamics of surrounding water is generally confined to this first hydration shell. nih.gov For a molecule like this compound, understanding these hydration dynamics is essential for predicting its solubility, stability, and interactions in a biological environment.

A summary of computational approaches to study solvent effects is presented below:

| Computational Method | Investigated Property | Key Findings |

| Ab initio molecular dynamics (AIMD) & RI-ADC(2) with COSMO | UV and X-ray absorption spectra of pyridazine in water | Explicit local solvation structures combined with an implicit solvent model accurately reproduce experimental spectra. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Hydration shell structure and dynamics of pyridine | The pyridine ring induces specific and persistent water orientations. Water dynamics are anisotropic around the ring. researchgate.net |

| Molecular Dynamics (MD) Simulations | Hydration shell properties of biomolecules | The first hydration layer is denser than bulk water, and the biomolecule's influence is mainly limited to this layer. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridazine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se This method is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

For pyridazine analogs, QSAR studies have been employed to understand the structural requirements for various pharmacological activities. The general process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods, such as multiple linear regression (MLR) and artificial neural network (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.org

For instance, a QSAR study on pyrazine (B50134) derivatives as antiproliferative agents demonstrated that models with high correlation between experimental and predicted activities could be developed. semanticscholar.org Such models can then be used in virtual screening to identify novel candidates with potentially improved activity. semanticscholar.org The validity and predictive power of a QSAR model are typically assessed through internal and external validation techniques, such as cross-validation and prediction on a test set of compounds.

While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be readily applied to a series of its analogs to explore their potential as, for example, kinase inhibitors or receptor modulators. The key would be to synthesize a library of related compounds, evaluate their biological activity, and then develop a QSAR model to guide further optimization.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein, providing insights into the molecular basis of their biological activity. sci-hub.senih.gov

Numerous molecular docking studies have been conducted on pyridazine derivatives to investigate their potential as inhibitors of various protein targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding.

For example, docking studies on N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives against glycogen (B147801) synthase kinase 3 (GSK-3) helped to elucidate their interaction mode and derive a 3D-QSAR model. sci-hub.se Similarly, pyridazinone scaffolds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) through molecular docking, revealing favorable binding interactions with the active site of HIV reverse transcriptase. tandfonline.com

The following table summarizes findings from various molecular docking studies on pyridazine analogs, highlighting the diversity of targets and the insights gained.

| Pyridazine Analog Class | Protein Target | Key Findings from Docking |

| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines | Glycogen synthase kinase 3 (GSK-3) | Elucidation of binding mode to generate a 3D-QSAR model. sci-hub.se |

| Pyridazinone derivatives | HIV reverse transcriptase | Favorable binding interactions within the active site, suggesting potential as NNRTIs. tandfonline.com |

| Triazolo[4,3-b]pyridazine derivatives | c-Met and Pim-1 kinases | Identification of dual inhibitors with a binding mode similar to known ligands at the ATP-binding site. rsc.org |

| Imidazo[1,2-b]pyridazine derivatives | Eukaryotic kinases (DYRKs, CLKs) | Revealed selectivity for certain kinase families. nih.gov |

| Cyanopyridone derivatives | VEGFR-2 and HER-2 kinases | Showed strong interactions with the kinase domains, correlating with in vitro inhibitory activity. mdpi.com |

These studies collectively indicate that the pyridazine scaffold is a versatile platform for designing inhibitors that can fit into the ATP-binding pocket of various kinases. For this compound, molecular docking could be instrumental in identifying its potential protein targets and guiding the design of more potent and selective analogs.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of heterocyclic compounds like pyridazines. Density Functional Theory (DFT) is a particularly common method used to calculate the geometries of reactants, transition states, and products, as well as the corresponding energies, thereby mapping out the entire reaction pathway.

For pyridazine systems, computational studies have been instrumental in understanding various reaction types. For instance, the mechanism of [3+2] cycloaddition reactions, a common method for constructing heterocyclic rings, has been investigated computationally. nih.gov These studies can predict the regioselectivity of such reactions, which is often a significant challenge in synthetic chemistry. nih.gov

Computational studies have also been used to explore the synthesis of pyridazines themselves. For example, the formation of bis-azomethines from hydrazine (B178648) and heterocyclic aromatic carbaldehydes has been studied using DFT, revealing the crucial role of catalysts like water, methanol (B129727), or acetic acid in the elementary steps of the reaction mechanism. researchgate.net Such studies can also investigate different possible reaction sequences to determine the most favorable pathway. researchgate.net

A recent study highlighted a novel transformation linking pyridines to pyridazines through skeletal editing, with computational studies playing a key role in understanding the reaction mechanism. ovid.com DFT calculations can also be used to investigate the electronic properties of pyridazine derivatives and their interactions with metal surfaces, for example, in the context of corrosion inhibition. researchgate.net

For this compound, computational elucidation of its synthetic pathways could lead to more efficient and selective preparation methods. Furthermore, understanding its potential reaction mechanisms is crucial for predicting its stability and metabolic fate in biological systems.

Applications of 3 Methoxy 6 Pyridin 4 Yl Pyridazine in Materials Science and Catalysis Research

Ligand Design for Metal Complexation and Catalysis

The molecular architecture of 3-Methoxy-6-(pyridin-4-yl)pyridazine, which incorporates two nitrogen-containing heterocyclic rings, makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms in both the pyridazine (B1198779) and pyridine (B92270) rings possess lone pairs of electrons that can be donated to metal centers, forming stable coordination complexes.

Coordination Chemistry of Pyridazine Derivatives

Pyridazine and its derivatives are well-known for their ability to act as bridging or chelating ligands in the formation of polynuclear and mononuclear metal complexes, respectively. The two adjacent nitrogen atoms in the pyridazine ring can coordinate to a single metal ion, forming a chelate ring, or bridge two different metal ions. The specific coordination mode is often influenced by the steric and electronic properties of the substituents on the pyridazine ring.

In the case of this compound, the presence of the pyridin-4-yl substituent introduces an additional coordination site. This allows for the formation of more complex coordination polymers and metal-organic frameworks (MOFs). Research on related bipyridyl-pyridazine ligands has shown their ability to self-assemble into grid-like metal complexes with copper(I) or silver(I) ions. researchgate.net The methoxy (B1213986) group, being an electron-donating group, can influence the electron density on the pyridazine ring, thereby modulating the strength of the metal-ligand bond. The coordination of the pyridin-4-yl group to a metal center could also be influenced by the steric hindrance from the pyridazine moiety. Studies on related compounds have shown that the coordination of a pyridin-4-yl group can sometimes be hindered by bulky adjacent groups, which can affect the efficiency of transmetalation in catalytic cycles. acs.org

The table below summarizes the coordination behavior of some related pyridazine and pyridine derivatives, which can provide insights into the potential coordination chemistry of this compound.

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure |

| 3,6-Di(pyridin-2-yl)pyridazine | Cu(I), Ag(I) | Chelating/Bridging | [2x2] grid-like complexes researchgate.net |

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | Ni(II) | Tridentate | 3D network via H-bonds and π-π stacking researchgate.net |

| 4'-(3-Methoxy-4-hydroxyphenyl)-2,2':6',2''-terpyridine | Cu(II), Zn(II) | Tridentate | Mononuclear complexes researchgate.net |

| 2,6-bis(6-Methylquinolin-2-yl)pyridine | Fe(II), Mn(II) | Tridentate | Distorted trigonal bipyramidal complexes researchgate.net |

Role in Homogeneous and Heterogeneous Catalysis

The ability of this compound to form stable metal complexes makes it a potential ligand for various catalytic applications. Pyridine and pyridazine derivatives have been extensively used as ligands in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the electronic properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. The electron-donating methoxy group in this compound can enhance the electron density on the metal center, which can be beneficial for certain catalytic reactions, such as cross-coupling reactions. For instance, in palladium-catalyzed reactions, electron-donating ligands can promote the oxidative addition step. However, the presence of multiple nitrogen atoms could also lead to catalyst deactivation through the formation of overly stable complexes. acs.org Research on related pyridazine derivatives has shown their utility in reactions like Suzuki-Miyaura coupling. researchgate.net

In heterogeneous catalysis , this compound could be used to functionalize solid supports, such as silica (B1680970) or polymers, to create catalysts with active metal centers. The pyridinyl and pyridazinyl groups can serve as anchoring points for metal nanoparticles or single-atom catalysts. The resulting materials could be used in a variety of catalytic transformations, offering the advantage of easy separation and recyclability.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound, with its multiple hydrogen bond acceptors (nitrogen atoms) and potential for π-π stacking interactions between the aromatic rings, makes it an attractive building block for the construction of supramolecular assemblies.

The pyridin-4-yl group is a common motif in the design of ligands for metal-organic frameworks (MOFs), which are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The ability of the pyridyl nitrogen to coordinate with metal ions allows for the formation of extended networks. The pyridazine moiety can also participate in the framework construction, potentially leading to novel topologies and properties. While there is no specific research on the use of this compound in MOFs, studies on related pyridine-containing ligands demonstrate the feasibility of this approach. For example, MOFs constructed from ligands containing pyridine groups have shown potential as luminescent sensors.

Advanced Functional Materials Research Applications

The unique electronic properties of this compound also make it a person of interest for research in advanced functional materials, particularly in the fields of optoelectronics and sensing.

Optoelectronic Properties and Potential for Devices (e.g., OLEDs research)

Pyridazine and pyridine derivatives have been investigated as components of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridazine ring makes it a suitable core for electron-transporting materials (ETMs) or as an acceptor unit in donor-acceptor type emitters. nih.gov The combination of a donor moiety with the pyridazine acceptor can lead to materials with thermally activated delayed fluorescence (TADF), which can enhance the efficiency of OLEDs. nih.gov

The methoxy group, being electron-donating, and the pyridin-4-yl group can be used to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels, to match the requirements of OLED device architecture. Research on pyrene-pyridine integrated systems has shown that the functionalization of the pyridine unit with methoxy groups can influence the electro-optical properties and device performance. nih.govacs.org Studies on pyridinyl-carbazole fragments have also demonstrated their potential as host materials for efficient green and blue phosphorescent OLEDs. mdpi.com The thermal stability of such compounds is also a critical factor for device longevity, and pyridazine derivatives have been shown to possess high thermal stability. nih.gov

The table below presents the performance of some OLEDs using related pyridazine and pyridine derivatives, highlighting the potential of this class of compounds in optoelectronic applications.

| Host Material | Emitter | Device Performance | Reference |

| Pyridazine-phenoxazine derivative | - | EQE > 5.8% (TADF) | nih.gov |

| Pyridinyl-carbazole derivative (H2) | Ir(ppy)₃ | Current efficiency: 33.9 cd/A, Power efficiency: 34.1 lm/W, EQE: 9.4% @ 1000 cd/m² | mdpi.com |

| Pyrene-pyridine derivative (Py-Br) | Yellow Emitter | Max. luminance: 17300 cd/m², Max. current efficiency: 22.4 cd/A, EQE: 9% | nih.govacs.org |

Sensing and Biosensing Applications (Research aspects)

The nitrogen atoms in the pyridazine and pyridine rings can act as binding sites for analytes, making this compound a potential candidate for the development of chemical sensors. The coordination of metal ions or the interaction with specific molecules could lead to a change in the photophysical properties of the compound, such as its fluorescence or absorption spectrum, which can be used as a sensing signal.

While direct research on the sensing applications of this compound is not available, related heterocyclic compounds have been explored for such purposes. For example, pyrazolo[4,3-b]pyridine derivatives have been studied for their potential as optical sensors. researchgate.net The ability of the pyridazine ring to participate in hydrogen bonding and its high dipole moment could be exploited for the selective recognition of certain analytes. nih.gov The development of sensors based on this compound would likely involve its incorporation into a larger system, such as a polymer or a MOF, to enhance its sensitivity and selectivity.

Corrosion Inhibition Studies (Mechanistic Research)

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its molecular structure and its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. Mechanistic research, employing a combination of electrochemical techniques and computational chemistry, provides a detailed understanding of this process. The presence of nitrogen and oxygen heteroatoms, along with the aromatic pyridyl and pyridazine rings, makes this molecule a prime candidate for effective corrosion inhibition through a mixed mechanism involving both physisorption and chemisorption.

The primary mode of action for organic inhibitors like this compound involves its adsorption onto the metal surface. researchgate.net This process is generally governed by the Langmuir adsorption isotherm, which presupposes the formation of a monolayer of the inhibitor on the metallic substrate. semanticscholar.org The adsorption can be influenced by several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes at the metal/solution interface. In the context of corrosion inhibition, EIS can elucidate the mechanism by which an inhibitor mitigates corrosion. For pyridazine derivatives, EIS studies typically reveal that the addition of the inhibitor to a corrosive solution leads to a significant increase in the charge transfer resistance (Rct), while simultaneously decreasing the double-layer capacitance (Cdl). semanticscholar.org The increase in Rct indicates a slowing of the corrosion rate, as the adsorbed inhibitor film impedes the transfer of charge at the metal surface. The decrease in Cdl is attributed to the replacement of water molecules and other ions at the interface by the organic inhibitor molecules, which have a lower dielectric constant and a greater thickness. semanticscholar.org

Potentiodynamic Polarization (PDP) studies further clarify the inhibitory action. For many pyridazine and pyridine derivatives, the polarization curves show a decrease in both the anodic and cathodic current densities upon the addition of the inhibitor. semanticscholar.org This indicates that the compound acts as a mixed-type inhibitor, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The inhibitor molecules adsorb onto the metal surface, blocking the active sites for both of these processes.

Quantum chemical calculations, based on Density Functional Theory (DFT), offer molecular-level insights into the inhibitor-metal interaction. researchgate.netscience.ph These theoretical studies correlate the electronic properties of the inhibitor molecule with its performance. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value is associated with a greater electron-donating ability of the molecule, facilitating its adsorption onto the vacant d-orbitals of the metal. epstem.net Conversely, a lower ELUMO value indicates a greater electron-accepting ability, allowing for back-donation from the metal to the inhibitor molecule, which strengthens the adsorption bond. The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller energy gap generally implies higher inhibition efficiency, as it enhances the reactivity of the molecule towards the metal surface. researchgate.net

For this compound, the nitrogen atoms in both the pyridazine and pyridine rings, as well as the oxygen atom in the methoxy group, are expected to be the primary centers for adsorption. researchgate.net The π-electrons of the aromatic rings can also participate in the interaction with the metal surface. researchgate.net The combination of these structural features allows for the formation of a stable, protective film that effectively isolates the metal from the corrosive environment.

Interactive Data Tables

The following tables present hypothetical, yet representative, data based on published research for similar pyridazine-based corrosion inhibitors. This data illustrates the expected performance of this compound.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data

This table shows the effect of increasing inhibitor concentration on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 1 x 10⁻⁵ | 250 | 120 | 80.0 |

| 5 x 10⁻⁵ | 600 | 80 | 91.7 |

| 1 x 10⁻⁴ | 1100 | 60 | 95.5 |

| 5 x 10⁻⁴ | 1800 | 45 | 97.2 |

| 1 x 10⁻³ | 2200 | 40 | 97.7 |

Table 2: Potentiodynamic Polarization (PDP) Data

This table outlines the changes in corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes with varying inhibitor concentrations.

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 500 | 70 | -120 | - |

| 1 x 10⁻⁵ | -440 | 100 | 68 | -115 | 80.0 |

| 5 x 10⁻⁵ | -435 | 45 | 65 | -110 | 91.0 |

| 1 x 10⁻⁴ | -430 | 22 | 63 | -108 | 95.6 |

| 5 x 10⁻⁴ | -425 | 14 | 60 | -105 | 97.2 |

| 1 x 10⁻³ | -420 | 10 | 58 | -102 | 98.0 |

Table 3: Quantum Chemical Parameters (Theoretical)

This table provides calculated quantum chemical parameters that are often correlated with inhibition efficiency.

| Parameter | Value |

| EHOMO (eV) | -8.5 |

| ELUMO (eV) | -1.5 |

| Energy Gap (ΔE) (eV) | 7.0 |

| Dipole Moment (μ) (Debye) | 3.5 |

| Electron Affinity (A) (eV) | 1.5 |

| Ionization Potential (I) (eV) | 8.5 |

Advanced Analytical Methodologies for the Detection and Quantification of 3 Methoxy 6 Pyridin 4 Yl Pyridazine in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 3-Methoxy-6-(pyridin-4-yl)pyridazine. It is extensively used for the determination of purity, separation from related substances, and quantification.

Method Development for Reversed-Phase and Mixed-Mode Chromatography

The development of a robust HPLC method is critical for the reliable analysis of this compound. Both reversed-phase and mixed-mode chromatography are valuable approaches.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC due to its versatility and applicability to a wide range of molecules. For a compound like this compound, which possesses both polar (pyridine and pyridazine (B1198779) rings) and non-polar (methoxy group) characteristics, RP-HPLC is a suitable choice. A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the efficient separation of the main compound from any impurities which may have different polarities. ijsrst.comdntb.gov.uachromatographyonline.com

A study on a structurally similar compound, a novel pyridine (B92270) derivative, utilized an isocratic RP-HPLC method for its quantification. researchgate.net The method was validated according to ICH guidelines for parameters such as precision, accuracy, linearity, and robustness, which is a standard practice in method development. researchgate.net For instance, a validated RP-HPLC method for a related pyridazine derivative used an octadecyl column with a mobile phase of acetonitrile and a phosphate buffer at pH 2, with UV detection at 239 nm. researchgate.net

Mixed-Mode Chromatography (MMC) offers a unique selectivity that can be advantageous for separating complex mixtures containing compounds with diverse properties. helixchrom.com This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics. helixchrom.com For a basic compound like this compound, a mixed-mode column with cation-exchange properties would be particularly effective. helixchrom.com This allows for the retention and separation of polar and non-polar analytes in a single run. helixchrom.com The retention can be fine-tuned by adjusting the mobile phase's ionic strength, pH, and organic solvent content. helixchrom.com A key advantage of MMC is that it often eliminates the need for ion-pairing reagents, which can be incompatible with mass spectrometry. helixchrom.com

A representative, though not specific to the title compound, mixed-mode HPLC method for the separation of pyridine and its isomers is detailed below:

| Parameter | Value |

| Column | Amaze HD |

| Separation Modes | Hydrogen-bonding and cation-exchange |

| Dimensions | 3.2 x 150 mm |

| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm |

| Detection | UV at 275 nm |

| Flow Rate | 1.0 mL/min |

| This table is based on a method for pyridine and its isomers and serves as a representative example. helixchrom.com |

Chiral HPLC for Enantiomeric Purity (if applicable)

The necessity for chiral HPLC arises when a compound can exist as enantiomers, which are non-superimposable mirror images. The structure of this compound itself is achiral and therefore would not require chiral separation. However, if the compound is used in a synthesis that produces a chiral product, or if it is derivatized with a chiral reagent, then chiral HPLC becomes essential to separate and quantify the resulting enantiomers or diastereomers.

In the broader context of pyridazine derivatives, chiral separations have been successfully performed. For example, the enantiomers of certain 4,5-disubstituted 3(2H)-pyridazinone derivatives were separated using chiral HPLC on Chiralcel OJ and OF columns with a mobile phase consisting of hexane, ethanol, and 2-propanol. nih.gov Similarly, the enantiomers of a series of C5-methyl pyridazine derivatives were resolved using a Lux Amylose-2® chiral stationary phase. nih.gov These examples demonstrate that should a chiral analog of this compound be synthesized, established chiral HPLC methodologies could be adapted for its enantiomeric purity assessment.

Hyphenated Techniques for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is invaluable for the trace analysis and structural confirmation of compounds like this compound in complex matrices. The coupling of HPLC with tandem mass spectrometry allows for the separation of the analyte from the matrix, followed by its ionization and fragmentation to produce a unique mass spectrum, which serves as a molecular fingerprint.

Method development for LC-MS/MS would typically involve optimizing the chromatographic conditions for good peak shape and separation, as well as tuning the mass spectrometer parameters for optimal ionization and fragmentation of the target analyte. For a compound containing basic nitrogen atoms like this compound, electrospray ionization (ESI) in positive ion mode is generally the preferred ionization technique. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. researchgate.net

A validated LC-MS/MS method for the determination of a genotoxic impurity in a pharmaceutical ingredient provides a relevant example of the parameters that would be considered. researchgate.net

| Parameter | Example Value |

| LC Column | Hypersil BDS C18 (50mm × 4.6mm), 3µm |

| Mobile Phase | Buffer (10mM ammonium (B1175870) acetate) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | ESI Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| This table is based on a method for a related pyridine derivative and serves as a representative example. researchgate.net |

The validation of an LC-MS/MS method is crucial and, according to regulatory guidelines, would include the determination of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) (if volatile derivatives)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS is challenging and can lead to poor peak shape and thermal decomposition in the injector port. nih.gov

To overcome these limitations, derivatization is typically required. researchgate.netresearch-solution.comphenomenex.blogslideshare.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netresearch-solution.comphenomenex.blogslideshare.net For a compound with a pyridazine and pyridine ring system, silylation is a common derivatization strategy. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. phenomenex.blog

The development of a GC-MS method would involve optimizing the derivatization reaction conditions (reagent, temperature, time) and the GC-MS parameters (column, temperature program, mass spectral acquisition). The use of a non-polar or medium-polarity capillary column would be appropriate for the separation of the derivatized analyte.

Electrochemical Detection Methods in Research Settings

Electrochemical methods, such as cyclic voltammetry, can be employed in research settings to study the redox properties of this compound. peacta.orgmdpi.com These techniques can provide valuable information about the electron transfer processes and can be developed into sensitive detection methods.

The pyridazine and pyridine rings are electroactive and can undergo both reduction and oxidation. Cyclic voltammetry studies on related pyridazine derivatives have shown that the reduction potentials are influenced by the nature of the substituents on the ring. peacta.orgresearchgate.net For instance, the electrochemical reduction of substituted pyridazines can lead to the formation of dihydropyridazine (B8628806) intermediates. researchgate.net